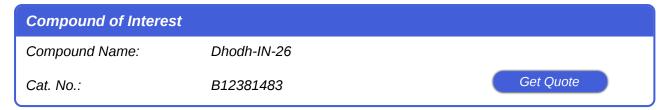


Application Notes and Protocols: Synthesis and Purification of Dhodh-IN-26

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For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the synthesis and purification of **Dhodh-IN-26**, a potent mitochondrial dihydroorotate dehydrogenase (DHODH) inhibitor with significant anticancer properties. This document outlines a representative synthetic route, detailed purification protocols, and key experimental procedures for characterizing its activity. The provided information is intended to guide researchers in the laboratory synthesis and application of this compound for further investigation into its therapeutic potential.

Introduction

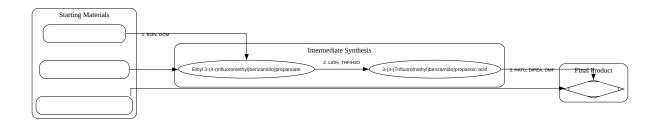
Dhodh-IN-26, with the IUPAC name (R)-N-(3-oxo-3-((1,2,3,4-tetrahydronaphthalen-1-yl)amino)propyl)-4-(trifluoromethyl)benzamide, is a small molecule inhibitor of dihydroorotate dehydrogenase (DHODH).[1] DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells, including cancer cells.[2][3] By inhibiting DHODH, **Dhodh-IN-26** disrupts the synthesis of pyrimidines, leading to cell cycle arrest and apoptosis. Furthermore, inhibition of this mitochondrial enzyme has been shown to induce the generation of reactive oxygen species (ROS), promote mitochondrial lipid peroxidation, and trigger ferroptosis, a form of iron-dependent programmed cell death.[4] These mechanisms of action make **Dhodh-IN-26** a promising candidate for cancer therapy.



Synthesis of Dhodh-IN-26

While a specific, peer-reviewed synthesis of **Dhodh-IN-26** has not been published, a plausible and representative retro-synthetic analysis based on its chemical structure allows for the proposal of a straightforward multi-step synthesis. The key disconnection lies at the amide bonds, suggesting a coupling between a commercially available acid chloride and a beta-alanine derivative, followed by another amide coupling.

Proposed Synthetic Scheme:



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Caption: Proposed synthetic route for **Dhodh-IN-26**.

Experimental Protocol: Synthesis

Step 1: Synthesis of Ethyl 3-(4-(trifluoromethyl)benzamido)propanoate (Intermediate 1)

- To a solution of β-alanine ethyl ester hydrochloride (1.0 eq) in dichloromethane (DCM, 10 mL/g) at 0 °C, add triethylamine (Et3N, 2.2 eq) dropwise.
- Stir the mixture for 15 minutes.



- Add a solution of 4-(trifluoromethyl)benzoyl chloride (1.05 eq) in DCM dropwise.
- Allow the reaction to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction by thin-layer chromatography (TLC).
- Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO3, and brine.
- Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.

Step 2: Synthesis of 3-(4-(Trifluoromethyl)benzamido)propanoic acid (Intermediate 2)

- Dissolve the crude Intermediate 1 in a mixture of tetrahydrofuran (THF) and water (3:1).
- Add lithium hydroxide (LiOH, 1.5 eq) and stir the mixture at room temperature for 4-6 hours.
- Monitor the saponification by TLC.
- Once the reaction is complete, acidify the mixture to pH 2-3 with 1 M HCl.
- Extract the product with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate to give the carboxylic acid intermediate.

Step 3: Synthesis of **Dhodh-IN-26**

- To a solution of Intermediate 2 (1.0 eq) in dimethylformamide (DMF), add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq).
- Stir the mixture for 15 minutes at room temperature.
- Add (R)-1,2,3,4-tetrahydronaphthalen-1-amine (1.0 eq).
- Stir the reaction at room temperature for 12-16 hours.
- Monitor the reaction by TLC.



- Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
- Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Purification of Dhodh-IN-26

Purification of the final compound is critical to ensure accurate biological data. A combination of column chromatography and recrystallization is recommended.

Experimental Protocol: Purification

- · Column Chromatography:
 - Prepare a silica gel column.
 - Dissolve the crude **Dhodh-IN-26** in a minimal amount of DCM.
 - Load the crude product onto the column.
 - Elute the compound using a gradient of ethyl acetate in hexanes (e.g., 10% to 50% ethyl acetate).
 - Collect fractions and monitor by TLC to identify those containing the pure product.
 - Combine the pure fractions and concentrate under reduced pressure.
- Recrystallization (Optional):
 - For higher purity, the product obtained from column chromatography can be recrystallized.
 - Dissolve the compound in a minimal amount of a hot solvent (e.g., ethanol or ethyl acetate).
 - Allow the solution to cool slowly to room temperature, then place it in a refrigerator to facilitate crystal formation.



 Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Table 1: Physicochemical Properties of Dhodh-IN-26

Property	Value
IUPAC Name	(R)-N-(3-oxo-3-((1,2,3,4-tetrahydronaphthalen-1-yl)amino)propyl)-4-(trifluoromethyl)benzamide
CAS Number	2029049-77-0
Molecular Formula	C21H21F3N2O2
Molecular Weight	390.41 g/mol
Appearance	White to off-white solid

Experimental Protocols for Activity Assessment

1. In Vitro DHODH Inhibition Assay

This assay determines the inhibitory potency of **Dhodh-IN-26** against the DHODH enzyme. A common method involves monitoring the reduction of a dye, such as 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate.[5][6][7]

Protocol:

- Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100).
- Add recombinant human DHODH enzyme to the wells of a 96-well plate.
- Add varying concentrations of **Dhodh-IN-26** to the wells and pre-incubate for 30 minutes at 25°C.
- Initiate the reaction by adding a substrate mixture containing L-dihydroorotic acid, coenzyme Q10, and DCIP.
- Measure the decrease in absorbance at 600 nm over time using a microplate reader.



- Calculate the initial reaction velocities and determine the IC50 value of Dhodh-IN-26.
- 2. Cellular Reactive Oxygen Species (ROS) Measurement

This protocol measures the induction of ROS in cells treated with **Dhodh-IN-26** using a fluorescent probe like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[8][9][10]

Protocol:

- Seed cells in a 96-well plate and allow them to adhere overnight.
- Treat the cells with varying concentrations of **Dhodh-IN-26** for a specified time (e.g., 24 hours).
- Remove the treatment medium and wash the cells with phosphate-buffered saline (PBS).
- Load the cells with DCFH-DA solution (e.g., 10 μM in serum-free medium) and incubate for 30 minutes at 37°C.
- Wash the cells with PBS to remove excess probe.
- Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm).
- Normalize the fluorescence intensity to cell number or protein concentration.
- 3. Ferroptosis Assay

This assay confirms that the cell death induced by **Dhodh-IN-26** occurs via ferroptosis. This can be assessed by measuring lipid peroxidation or by observing the rescue of cell death with ferroptosis inhibitors like ferrostatin-1.[11][12][13][14]

Protocol:

- Seed cells in a 96-well plate.
- Treat cells with **Dhodh-IN-26** in the presence or absence of a ferroptosis inhibitor (e.g., ferrostatin-1).

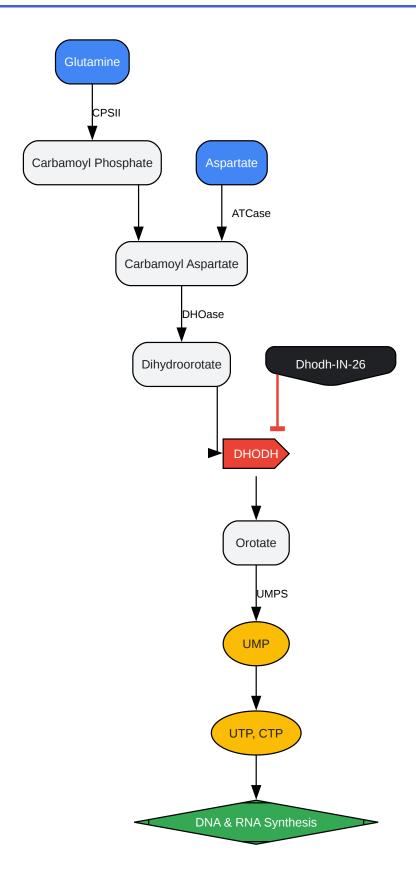


- After the desired incubation period (e.g., 48-72 hours), assess cell viability using a standard assay such as MTT or CellTiter-Glo.
- A significant rescue of cell viability in the presence of the ferroptosis inhibitor indicates that
 Dhodh-IN-26 induces ferroptosis.
- Alternatively, lipid peroxidation can be directly measured using probes like C11-BODIPY 581/591 via flow cytometry or fluorescence microscopy.

Signaling Pathways

De Novo Pyrimidine Biosynthesis Pathway and DHODH Inhibition



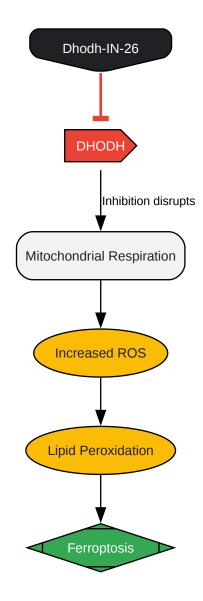


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Caption: Inhibition of DHODH by **Dhodh-IN-26** blocks pyrimidine synthesis.



Mechanism of **Dhodh-IN-26** Induced Ferroptosis



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Caption: **Dhodh-IN-26** induces ferroptosis through increased ROS.

Quantitative Data Summary

Table 2: In Vitro Activity of Dhodh-IN-26



Cell Line	IC50 (μM) for Cell Growth Inhibition (72h)
4T1	0.01 - 100
B16F10	0.01 - 100
U251	0.01 - 100
GL261	0.01 - 100
SH-SY5Y	0.01 - 100
U87	0.01 - 100
A375	0.01 - 100

Data sourced from publicly available information.[4] Specific IC50 values may vary depending on experimental conditions.

Conclusion

This document provides essential protocols and application notes for the synthesis, purification, and characterization of **Dhodh-IN-26**. The outlined procedures and assays will enable researchers to produce and evaluate this potent DHODH inhibitor, facilitating further studies into its mechanism of action and its potential as an anticancer therapeutic. The provided diagrams illustrate the key signaling pathways affected by **Dhodh-IN-26**, offering a visual guide for understanding its biological effects.

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